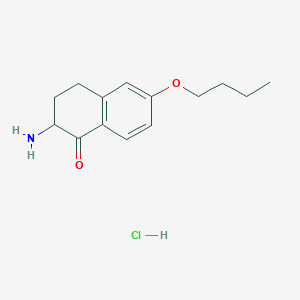
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is a chemical compound that belongs to the class of naphthalenones. This compound is characterized by the presence of an amino group at the second position, a butoxy group at the sixth position, and a dihydro-naphthalenone core. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:
Starting Material: The synthesis begins with a naphthalenone derivative.
Amination: Introduction of the amino group at the second position can be achieved through nucleophilic substitution reactions.
Butoxylation: The butoxy group is introduced at the sixth position using alkylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and butoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenones
Wissenschaftliche Forschungsanwendungen
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The dihydro-naphthalenone core can participate in redox reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-3,4-dihydro-1(2H)-naphthalenone: Similar structure but lacks the butoxy group.
1-Tetralone: A simpler naphthalenone derivative without amino and butoxy groups.
α-Tetralone: Another naphthalenone derivative with different substituents.
Uniqueness
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to the presence of both amino and butoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
66362-15-0 |
|---|---|
Molekularformel |
C14H20ClNO2 |
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-3-8-17-11-5-6-12-10(9-11)4-7-13(15)14(12)16;/h5-6,9,13H,2-4,7-8,15H2,1H3;1H |
InChI-Schlüssel |
DMNBQYQZAOEMSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(CC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)

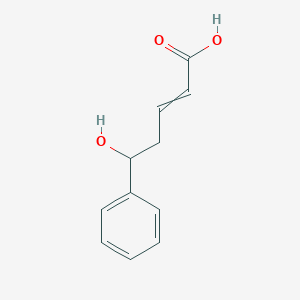
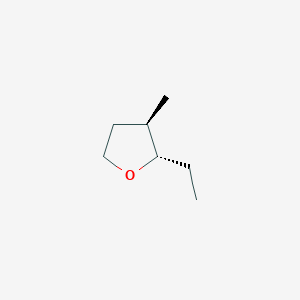
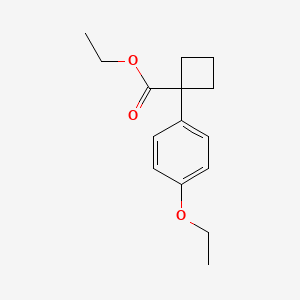
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)
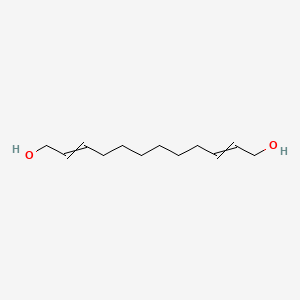

![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
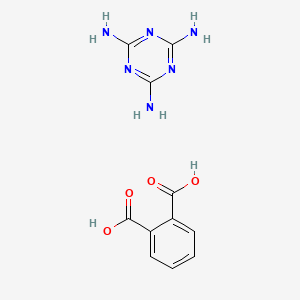

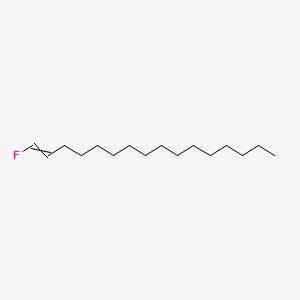
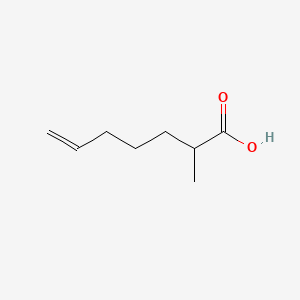
![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)
